molecular formula C11H17N3 B13100428 N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine

N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine

Cat. No.: B13100428
M. Wt: 191.27 g/mol
InChI Key: VLGRLWJFRCWKGD-UHFFFAOYSA-N
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Description

2-(3-Pyridyl)-2-pyrrolidinylethylamine is a heterocyclic compound that features both pyridine and pyrrolidine rings. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by acetic anhydride to yield the desired product . Another approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyridylborate salts react with halopyridines in the presence of palladium catalysts .

Industrial Production Methods

Industrial production of 2-(3-Pyridyl)-2-pyrrolidinylethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridyl)-2-pyrrolidinylethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(3-Pyridyl)-2-pyrrolidinylethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Pyridyl)-2-pyrrolidinylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Pyridyl)-2-pyrrolidinylethylamine is unique due to its combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine

InChI

InChI=1S/C11H17N3/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11/h1,3,6,9,11,13-14H,2,4-5,7-8H2

InChI Key

VLGRLWJFRCWKGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)NCCC2=CN=CC=C2

Origin of Product

United States

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